molecular formula C16H19N3O2 B2599787 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1172346-20-1

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one

Cat. No. B2599787
CAS RN: 1172346-20-1
M. Wt: 285.347
InChI Key: KMWMCQGFISZZJK-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique chemical structure, which makes it an ideal candidate for various research purposes. In

Mechanism Of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is not fully understood. However, studies have shown that this compound interacts with specific receptors in the brain and modulates their activity. This modulation leads to changes in the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one are complex and varied. Studies have shown that this compound can affect various physiological processes, such as cognition, memory, and mood regulation. Additionally, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one in lab experiments is its unique chemical structure, which makes it an ideal candidate for various research purposes. Additionally, this compound has shown promising results in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research on 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in neuroscience and pharmacology. Furthermore, the synthesis method of this compound can be optimized to make it more accessible to researchers. Finally, the biochemical and physiological effects of this compound need to be further explored to fully understand its potential applications in research.

Synthesis Methods

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is a complex process that requires expertise in organic chemistry. The most common method used for the synthesis of this compound is the reaction between 3-methylbenzylamine and ethyl 2-bromoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through the reaction between the intermediate and acetic anhydride.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a tool to study the molecular mechanisms underlying various physiological and pathological processes.

properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-14-17-16(21-18-14)13-8-15(20)19(10-13)9-12-6-4-5-11(2)7-12/h4-7,13H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWMCQGFISZZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one

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